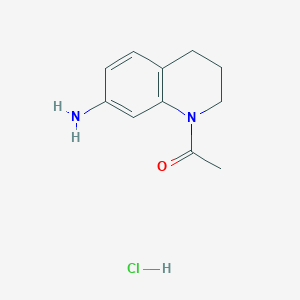
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used up to now for the construction of the principal quinoline scaffold .Chemical Reactions Analysis
Quinoline and its analogs have diverse biological activities against various infective pathogens and neurodegenerative disorders . The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, which has resulted in the development of novel THIQ analogs with potent biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride include a molecular formula of C11H15ClN2O . It is a chemical compound used in scientific research.Applications De Recherche Scientifique
Redox-Neutral Annulations and C–H Functionalization
Redox-neutral annulation processes involving dual C–H bond functionalization of amines, such as 1,2,3,4-tetrahydroisoquinoline, have been reported. These transformations are promoted by acetic acid and involve the synthesis of complex molecular structures from simpler precursors, demonstrating the compound's utility in organic synthesis and methodology development (Zhu & Seidel, 2017), (Paul, Adili, & Seidel, 2019).
Resolution and Synthesis of Chiral Compounds
The resolution of racemic amines through crystallization of diastereomeric amides and the synthesis of optically pure amines highlight applications in the field of chiral chemistry and asymmetric synthesis. This demonstrates the potential for creating compounds with specific stereochemical configurations, which is crucial for the development of pharmaceuticals and agrochemicals (Suna, 2003).
Synthesis of Polycyclic and Heterocyclic Compounds
Research has also focused on the synthesis of polycyclic and heterocyclic compounds, such as tetrahydroquinoline carboxylic acids and tetrahydroisoquinolines, utilizing novel synthetic strategies. These studies contribute to the development of new methodologies for constructing complex molecules that can serve as key intermediates in the synthesis of natural products and pharmacologically active compounds (Chrzanowska et al., 2012), (Bertrand et al., 2000).
Antibiotic Discovery
The discovery of new antibiotics is another area of application, as exemplified by the isolation of new natural products with tetrahydroquinoline structures from bacterial cultures. This highlights the potential of tetrahydroquinoline derivatives in the search for new antimicrobial agents (Asolkar et al., 2004).
Asymmetric Synthesis and Catalysis
The asymmetric synthesis of polycyclic ring systems via regiodivergent annulation reactions and the development of catalytic systems for enantioselective transformations underscore the importance of tetrahydroquinoline derivatives in facilitating the creation of chiral molecules. Such advancements are crucial for producing compounds with specific optical activities required in various pharmaceutical applications (Kang, Chen, Breugst, & Seidel, 2015).
Propriétés
IUPAC Name |
1-(7-amino-3,4-dihydro-2H-quinolin-1-yl)ethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c1-8(14)13-6-2-3-9-4-5-10(12)7-11(9)13;/h4-5,7H,2-3,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDYFKUGPGQJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=C(C=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-1,2,3,4-tetrahydroquinolin-7-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[2.4]heptan-4-amine hydrochloride](/img/structure/B1450223.png)
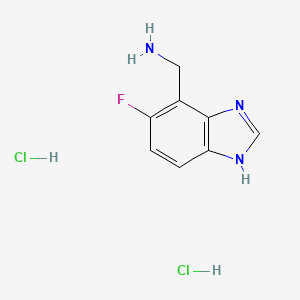
![[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methanamine hydrochloride](/img/structure/B1450225.png)
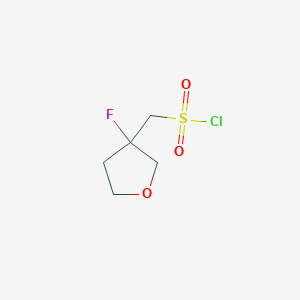
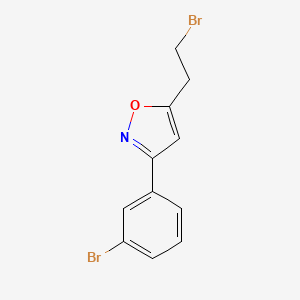
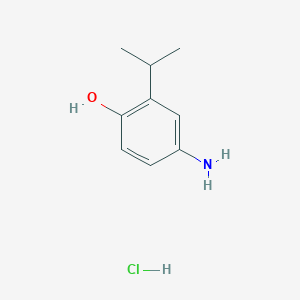
![{2-[(Pyridin-4-yl)methoxy]phenyl}methanamine dihydrochloride](/img/structure/B1450233.png)
![Potassium 2-{2-[(2-cyclopropylethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B1450235.png)
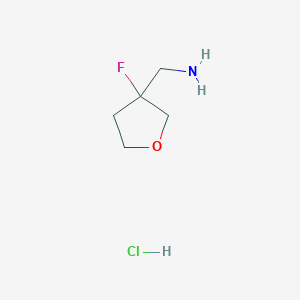
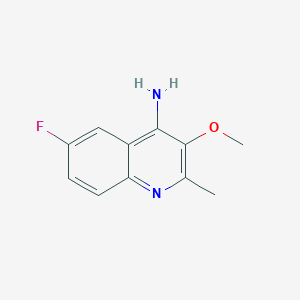
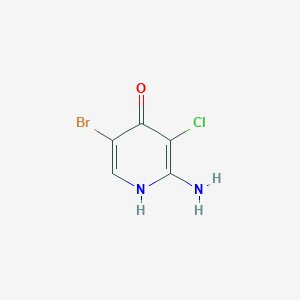
![N'-[3-[(3,4-Dimethylcyclohexyl)amino]-1H-1,2,4-triazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B1450242.png)
![5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxothiazolidin-4-one](/img/structure/B1450244.png)
